Losalen

Description

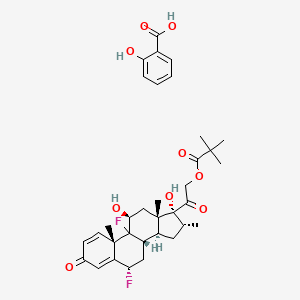

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

57973-63-4 |

|---|---|

Molecular Formula |

C34H42F2O9 |

Molecular Weight |

632.7 g/mol |

IUPAC Name |

[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate;2-hydroxybenzoic acid |

InChI |

InChI=1S/C27H36F2O6.C7H6O3/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;8-6-4-2-1-3-5(6)7(9)10/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,8H,(H,9,10)/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1 |

InChI Key |

KSTPLQAJWSYHTP-SAPBVRDASA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC=C(C(=C1)C(=O)O)O |

Synonyms |

locasalen Losalen |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Losalen in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losalen, a topical formulation combining the corticosteroid flumethasone pivalate and the keratolytic agent salicylic acid, is a widely utilized therapeutic for hyperkeratotic and inflammatory skin disorders such as psoriasis. This technical guide delineates the multifaceted mechanism of action of this compound at the cellular level, with a specific focus on its effects on keratinocytes. The synergistic interplay between flumethasone pivalate's potent anti-inflammatory and antiproliferative actions and salicylic acid's keratolytic and penetration-enhancing properties provides a comprehensive approach to managing psoriatic plaques. This document summarizes the current understanding of the individual and combined effects of these active ingredients on keratinocyte signaling pathways, gene expression, and cellular functions. Detailed experimental protocols for further investigation and visualizations of key molecular pathways are provided to facilitate future research and drug development in this area.

Introduction to this compound and its Active Components

This compound is a topical medication primarily indicated for the treatment of steroid-responsive dermatoses characterized by hyperkeratosis, such as psoriasis, eczema, and lichen planus. Its efficacy stems from the complementary actions of its two active ingredients: flumethasone pivalate and salicylic acid.

-

Flumethasone Pivalate: A moderately potent synthetic difluorinated corticosteroid, it serves as the anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive agent in the formulation.[1][2]

-

Salicylic Acid: A beta-hydroxy acid that exhibits keratolytic, desmolytic, and mild antiseptic properties.[3]

The combination of a corticosteroid with a keratolytic agent in a single formulation allows for a multi-pronged attack on the pathological processes underlying hyperkeratotic inflammatory skin diseases.

Mechanism of Action of Individual Components in Keratinocytes

Flumethasone Pivalate: A Glucocorticoid Receptor Agonist

Flumethasone pivalate, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][4] This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. The primary mechanisms of action in keratinocytes are:

-

Anti-inflammatory Effects:

-

Transrepression: The activated GR can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a downregulation of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules that are crucial for the recruitment and activation of immune cells in the skin.[5][6]

-

Transactivation: The GR can directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. An example is the induction of lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.

-

-

Antiproliferative Effects: Glucocorticoids are known to inhibit the proliferation of normal keratinocytes, which is a beneficial effect in hyperproliferative conditions like psoriasis.[7] This is achieved through the regulation of cell cycle-related genes.

-

Vasoconstrictive Properties: Topical application of flumethasone leads to the constriction of capillaries in the upper dermis, which helps to reduce erythema and edema associated with inflammation.[1]

Salicylic Acid: A Desmolytic and Keratolytic Agent

Salicylic acid's primary role is to address the hyperkeratosis characteristic of psoriatic lesions. Its mechanism of action in the epidermis includes:

-

Desmolytic and Keratolytic Effects: Salicylic acid disrupts the intercellular cement and desmosomal connections between corneocytes in the stratum corneum.[3][8] This reduces corneocyte cohesion, leading to the loosening and shedding of these cells, a process known as desquamation. This action helps to soften and remove the thick scales of psoriatic plaques.[5][8]

-

pH Reduction: Salicylic acid lowers the pH of the stratum corneum, which can increase hydration and contribute to the softening of the skin.[8][9]

-

Penetration Enhancement: By disrupting the stratum corneum barrier, salicylic acid facilitates the penetration of other topically applied drugs, including corticosteroids.[10] This is a crucial aspect of its synergistic action in this compound.

The Synergistic Mechanism of Action of this compound in Keratinocytes

The combination of flumethasone pivalate and salicylic acid in this compound results in a synergistic effect that is more potent than the action of either component alone. This synergy is based on a multi-level interaction:

-

Enhanced Corticosteroid Bioavailability: The primary synergistic action is the enhancement of flumethasone pivalate penetration through the hyperkeratotic psoriatic plaque by salicylic acid.[10] The keratolytic and desmolytic properties of salicylic acid break down the barrier of thickened stratum corneum, allowing for more efficient delivery of the corticosteroid to its target cells, the keratinocytes and immune cells in the epidermis and dermis.

-

Complementary Therapeutic Actions: While salicylic acid addresses the external manifestation of hyperkeratosis, flumethasone pivalate targets the underlying inflammatory and hyperproliferative processes within the keratinocytes and infiltrating immune cells.

-

Hypothesized Molecular Synergy: While direct molecular evidence is limited, it is hypothesized that the combination may have further synergistic effects at the cellular level. For instance, by reducing the inflammatory milieu, flumethasone could potentially enhance the normalizing effects of salicylic acid on keratinocyte differentiation. Conversely, the full anti-inflammatory and antiproliferative potential of flumethasone can only be realized once it reaches the target cells, a process facilitated by salicylic acid.

Quantitative Data Summary

Currently, there is a paucity of publicly available quantitative data specifically detailing the synergistic effects of flumethasone pivalate and salicylic acid at the molecular level in keratinocytes. The following table summarizes the known and expected effects based on the mechanisms of the individual components.

| Parameter | Flumethasone Pivalate Effect | Salicylic Acid Effect | Hypothesized this compound (Combination) Effect |

| Keratinocyte Proliferation | ↓ (Inhibition) | No direct significant effect | ↓ (Potent Inhibition) |

| Keratinocyte Differentiation | ↑ (Normalization) | ↑ (Normalization via desquamation) | ↑↑ (Enhanced Normalization) |

| Pro-inflammatory Cytokine Expression (e.g., IL-1, IL-6, TNF-α) | ↓↓ (Strong Inhibition via GR) | ↓ (Mild Inhibition) | ↓↓↓ (Potent Synergistic Inhibition) |

| Corneocyte Cohesion | No direct effect | ↓↓ (Strong Disruption) | ↓↓ (Strong Disruption) |

| Stratum Corneum pH | No direct effect | ↓ (Reduction) | ↓ (Reduction) |

| Corticosteroid Penetration | N/A | ↑↑ (Significant Enhancement) | ↑↑ (Significantly Enhanced Flumethasone Delivery) |

Experimental Protocols for Investigating the Synergistic Mechanism of Action

To further elucidate the synergistic mechanism of this compound, the following detailed experimental protocols are proposed.

In Vitro Psoriatic Keratinocyte Model

Objective: To create an in vitro model that mimics the psoriatic keratinocyte phenotype to test the effects of flumethasone pivalate and salicylic acid.

Methodology:

-

Cell Culture: Culture primary human epidermal keratinocytes (HEKa) or the HaCaT cell line in keratinocyte growth medium.

-

Psoriatic Cytokine Cocktail Stimulation: To induce a psoriatic-like phenotype, stimulate the keratinocytes with a cocktail of pro-inflammatory cytokines, typically including IL-17A, IL-22, TNF-α, IL-1α, and oncostatin M (OSM).[11]

-

Treatment: Treat the stimulated keratinocytes with varying concentrations of flumethasone pivalate alone, salicylic acid alone, and a combination of both, reflecting the ratio in this compound. Include a vehicle control.

-

Endpoint Analysis: After a defined incubation period (e.g., 24-72 hours), perform analyses for gene expression (qRT-PCR, RNA-seq), protein expression (Western blot, ELISA), proliferation (BrdU assay), and differentiation (immunofluorescence for keratin markers).

Gene Expression Analysis via qRT-PCR

Objective: To quantify the effect of the drug combination on the expression of key inflammatory and proliferation-related genes in the in vitro psoriasis model.

Methodology:

-

RNA Extraction: Following treatment as described in 5.1, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for target genes such as IL1B, IL6, TNF, IL8, KRT16, MKI67 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Keratinocyte Proliferation Assay (BrdU Incorporation)

Objective: To assess the antiproliferative effects of the drug combination.

Methodology:

-

Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with the drug combinations as described in 5.1.

-

BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.

-

Detection: Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific antibody conjugated to a detection enzyme (e.g., peroxidase).

-

Quantification: Measure the signal using a microplate reader.

Keratinocyte Differentiation Analysis (Immunofluorescence)

Objective: To visualize the effect of the drug combination on keratinocyte differentiation markers.

Methodology:

-

Cell Culture on Coverslips: Grow keratinocytes on coverslips in a multi-well plate.

-

Treatment and Differentiation Induction: Treat the cells with the drug combinations and induce differentiation by increasing the calcium concentration in the culture medium.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Incubate the cells with primary antibodies against differentiation markers (e.g., Keratin 1, Keratin 10 for early differentiation; Involucrin, Loricrin for late differentiation).

-

Secondary Antibody and Imaging: Add a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Microscopy: Visualize the stained cells using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Synergistic mechanism of this compound in keratinocytes.

Experimental Workflow

Caption: Experimental workflow for investigating this compound's mechanism.

Conclusion and Future Directions

The therapeutic efficacy of this compound in hyperkeratotic and inflammatory skin diseases is attributed to the synergistic action of its active components, flumethasone pivalate and salicylic acid. Salicylic acid's keratolytic and penetration-enhancing properties pave the way for flumethasone pivalate to exert its potent anti-inflammatory and antiproliferative effects on keratinocytes. While the individual mechanisms are well-understood, the precise molecular interplay of this combination within keratinocytes remains an area for further investigation.

Future research should focus on utilizing advanced in vitro models and molecular biology techniques, as outlined in the proposed experimental protocols, to dissect the synergistic signaling pathways. Gene expression profiling through RNA sequencing of keratinocytes treated with the combination versus individual agents could reveal novel regulatory networks. Furthermore, studies investigating the influence of salicylic acid on glucocorticoid receptor expression and function in keratinocytes would provide valuable insights. A deeper understanding of these synergistic mechanisms will not only solidify the scientific basis for the use of this compound but also pave the way for the development of more targeted and effective therapies for psoriasis and other inflammatory skin disorders.

References

- 1. Psoriasis in vitro 3D Tissues | Mattek - Part of Sartorius [mattek.com]

- 2. Keratinocyte‐Derived Glucocorticoids Maintain Immune Balance During Transient Skin Barrier Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Psoriasis Drug Screening • Mattek - Part of Sartorius [mattek.com]

- 4. researchgate.net [researchgate.net]

- 5. Glucocorticoid receptors, epidermal homeostasis and hair follicle differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal glucocorticoid and mineralocorticoid receptors act cooperatively to regulate epidermal development and counteract skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assaying Candidate Human Skin Keratinocyte Stem Cells by Determining Their Long-Term Serial Proliferative Output in Culture | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of a keratinocyte-based screening model for antipsoriatic drugs using green fluorescent protein under the control of an endogenous promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ´ÙÀÏ°úÇб³¿ª + DAIL SCIENTIFIC TRADE CO+ [lab365.co.kr]

- 10. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Keratinocyte Differentiation by the Synergistic Effect of IL-17A, IL-22, IL-1α, TNFα and Oncostatin M - PMC [pmc.ncbi.nlm.nih.gov]

Flumethasone pivalate signaling pathway in skin inflammation

An In-Depth Technical Guide to the Flumethasone Pivalate Signaling Pathway in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Skin inflammation is a complex biological response involving a network of resident cells, immune cells, and a cascade of signaling molecules. Pathological inflammatory skin conditions such as atopic dermatitis and psoriasis are characterized by the dysregulation of key signaling pathways, leading to chronic inflammation and tissue damage. Flumethasone pivalate, a moderately potent synthetic difluorinated corticosteroid, is a widely utilized topical agent for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3][4] Its therapeutic efficacy is rooted in its function as a glucocorticoid receptor (GR) agonist, enabling it to modulate the expression of numerous genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the core signaling pathways modulated by flumethasone pivalate. It details the classical glucocorticoid receptor activation mechanism and its subsequent inhibitory effects on the primary pro-inflammatory signaling networks, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). Furthermore, this document outlines key experimental methodologies for evaluating anti-inflammatory effects in vitro and presents a framework for the quantitative assessment of corticosteroid potency.

Introduction to Flumethasone Pivalate and Skin Inflammation

Inflammatory dermatoses are among the most common skin disorders, arising from an exaggerated immune response to various stimuli.[5] This response involves the activation of keratinocytes, fibroblasts, and resident immune cells, which release a host of pro-inflammatory mediators, including cytokines (e.g., TNF-α, interleukins), chemokines, and prostaglandins.[6] These mediators orchestrate the inflammatory response, leading to clinical signs of erythema, edema, and pruritus.

Flumethasone pivalate is a synthetic glucocorticoid designed for topical application.[7] Its pivalate ester form enhances its lipophilicity, concentrating its anti-inflammatory action at the site of application for a prompt decrease in inflammation and itching.[3] Like all corticosteroids, its mechanism of action is mediated through the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[7]

Core Mechanism: The Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of flumethasone pivalate are initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a conformation ready for ligand binding.

Upon binding flumethasone pivalate, the GR undergoes a conformational change, dissociates from the chaperone protein complex, and translocates into the nucleus. Inside the nucleus, the activated GR-ligand complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for MAPK Phosphatase-1 (MKP-1), Annexin A1 (lipocortin-1), and the NF-κB inhibitor, IκBα.

-

Transrepression: The activated GR interferes with the activity of other transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these transcription factors from effectively binding to their DNA response elements, thereby repressing the expression of cytokines, chemokines, and adhesion molecules.

Modulation of Pro-Inflammatory Signaling Pathways

The therapeutic efficacy of flumethasone pivalate in skin inflammation is largely due to its ability to suppress key pro-inflammatory signaling cascades.

Inhibition of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response in keratinocytes and immune cells. Inflammatory stimuli, such as TNF-α, activate the IKK complex, which phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB (p50/p65 dimer) to translocate to the nucleus and drive the expression of inflammatory cytokines. Simultaneously, these stimuli activate MAPK cascades (p38, JNK), which further amplify inflammatory gene expression.

Flumethasone pivalate counters these pathways through GR-mediated actions:

-

Induction of IκBα: By transactivating the IκBα gene, the GR increases the cellular levels of this inhibitor, which then sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[8]

-

Induction of MAPK Phosphatase-1 (MKP-1): The GR upregulates the expression of MKP-1, a phosphatase that dephosphorylates and thereby inactivates key MAPK members like p38 and JNK.[9][10] This dampens the downstream inflammatory signaling.

-

Direct Repression: The activated GR can directly bind to the p65 subunit of NF-κB, inhibiting its transcriptional activity.[11]

Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines that are pivotal in inflammatory skin diseases, particularly atopic dermatitis.[12] Cytokines like IL-4 and IL-13 bind to their respective cell surface receptors, leading to the activation of associated Janus Kinases (JAKs). These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of genes involved in inflammation, immune cell differentiation (e.g., Th2 cells), and compromised skin barrier function.[13][14]

Glucocorticoids, through the activated GR, can inhibit the JAK-STAT pathway, although the mechanisms are less direct than for NF-κB. A key proposed mechanism is the GR-mediated induction of Suppressor of Cytokine Signaling (SOCS) proteins, particularly SOCS1 and SOCS3. These proteins act as negative feedback regulators by binding to activated JAKs or cytokine receptors, thereby inhibiting their kinase activity and preventing STAT phosphorylation.

Quantitative Assessment of Anti-Inflammatory Potency

While direct measurement of signaling pathway inhibition provides mechanistic insight, the clinical potency of topical corticosteroids is most commonly ranked using the vasoconstrictor assay.[15]

The Vasoconstrictor Assay

The vasoconstrictor assay measures the degree of skin blanching (pallor) caused by a topical corticosteroid. This effect is believed to be proportional to the drug's anti-inflammatory activity and serves as a reliable method for determining the bioequivalence of different formulations.[15][16] Potency is classified into seven classes in the United States (I-VII, with I being super-potent) and four classes in Europe. Flumethasone pivalate 0.02% is generally classified as a medium-potency (Class IV/V) corticosteroid.[17]

Table 1: Classification of Topical Corticosteroid Potency (Illustrative Examples)

| Potency Class (US) | Potency | Example Agents |

|---|---|---|

| I | Super-potent | Clobetasol propionate 0.05% |

| II | High-potency | Fluocinonide 0.05% |

| III | High-potency | Betamethasone valerate 0.1% |

| IV / V | Medium-potency | Flumethasone pivalate 0.02% |

| VI | Low-potency | Desonide 0.05% |

| VII | Least-potent | Hydrocortisone 1% |

Quantitative Inhibition of Inflammatory Mediators

Specific quantitative data on the inhibition of signaling molecules by flumethasone pivalate is limited in publicly accessible literature. However, data from studies on other potent glucocorticoids can illustrate the expected effects. These assays typically involve stimulating cultured cells (e.g., keratinocytes or immune cells) with an inflammatory agent and measuring the reduction in cytokine release or protein phosphorylation after treatment with the corticosteroid.

Table 2: Illustrative Quantitative Data for Glucocorticoid-Mediated Inhibition (Disclaimer: The following data is from studies on fluticasone propionate/furoate and is presented for illustrative purposes to demonstrate typical experimental outcomes, as specific data for flumethasone pivalate was not available in the cited literature.)

| Target | Cell/Tissue Model | Glucocorticoid (Concentration) | Observed Effect | Reference |

| p38 MAPK Phosphorylation | HuT-78 T-cells | Fluticasone propionate (10⁻⁸ M) | Significant reduction in anti-CD3/CD28-induced phosphorylation | [9] |

| MKP-1 mRNA | HuT-78 T-cells | Fluticasone propionate (10⁻¹⁰ to 10⁻⁷ M) | Dose-dependent increase in MKP-1 expression | [9] |

| IFN-γ Release | Human nasal tissue explants | Fluticasone furoate (10⁻¹⁰ M) | ~55% inhibition of Staphylococcal enterotoxin B-induced release | [18] |

| IL-17 Release | Human nasal tissue explants | Fluticasone furoate (10⁻¹⁰ M) | ~60% inhibition of Staphylococcal enterotoxin B-induced release | [18] |

Key Experimental Methodologies

Investigating the anti-inflammatory effects of flumethasone pivalate on cutaneous signaling pathways requires robust in vitro and ex vivo models.

In Vitro Anti-Inflammatory Assay in HaCaT Keratinocytes

This protocol describes a common method to assess the efficacy of a test compound in a 2D cell culture model of skin inflammation.[6][19][20]

-

Cell Culture: Culture human immortalized keratinocytes (HaCaT) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Seeding: Seed HaCaT cells into 24-well plates at a density of 2.0 x 10⁴ cells per well and allow them to adhere and acclimate for 24 hours.[21]

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of flumethasone pivalate (or vehicle control, e.g., DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulation: Add a pre-determined concentration of inflammatory stimuli (e.g., a combination of 10 ng/mL TNF-α and 10 ng/mL IFN-γ) to the wells.[6]

-

Incubation: Incubate the plates for a specified period. For gene expression analysis (qRT-PCR), 6-8 hours is typical. For protein secretion analysis (ELISA), 24 hours is common.

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-6, IL-8) by ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them to extract either total RNA (for qRT-PCR) or total protein (for Western Blotting).

-

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression

This protocol quantifies the mRNA levels of target inflammatory genes.

-

RNA Isolation: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA concentration and purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., IL6, IL8, TNF) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the PCR in a real-time thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 20 sec) and annealing/extension (e.g., 60°C for 40 sec).

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Western Blotting for Signaling Protein Phosphorylation

This protocol detects the activation state of key signaling proteins.

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-p38, anti-phospho-STAT3).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

Conclusion and Therapeutic Implications

Flumethasone pivalate exerts its potent anti-inflammatory effects in the skin by acting as a glucocorticoid receptor agonist. Its core mechanism involves the nuclear translocation of the activated GR, which subsequently modulates gene expression to suppress inflammation. This is achieved through the dual actions of transactivating anti-inflammatory genes and, critically, transrepressing the activity of pro-inflammatory transcription factors and signaling cascades. By inhibiting the NF-κB, MAPK, and JAK-STAT pathways, flumethasone pivalate effectively interrupts the production of a broad spectrum of inflammatory mediators that drive the pathophysiology of inflammatory dermatoses.

For drug development professionals, a deep understanding of these distinct but interconnected pathways is crucial for identifying novel therapeutic targets and for designing rational combination therapies. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of anti-inflammatory compounds, enabling the quantitative assessment of their impact on these core signaling networks. Future research may focus on developing agents with more selective GR activity to optimize the transrepression (anti-inflammatory) effects while minimizing the transactivation-related (metabolic) side effects, further refining the treatment of inflammatory skin diseases.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Flumethasone pivalate (Flumethasone 21-pivalate) | 糖皮质激素 | MCE [medchemexpress.cn]

- 3. Flumethasone | C22H28F2O5 | CID 16490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. Anti-Inflammatory Response in TNFα/IFNγ-Induced HaCaT Keratinocytes and Probiotic Properties of Lacticaseibacillus rhamnosus MG4644, Lacticaseibacillus paracasei MG4693, and Lactococcus lactis MG5474 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Flumethasone pivalate | 2002-29-1 | >98% [smolecule.com]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coactivation of GR and NFKB alters the repertoire of their binding sites and target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of JAK/STAT signaling pathway in patients of inflammatory skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Jak/Stat Signaling Pathway Is Downregulated at Febrile Temperatures | PLOS One [journals.plos.org]

- 14. Frontiers | Proteomimetics of Natural Regulators of JAK–STAT Pathway: Novel Therapeutic Perspectives [frontiersin.org]

- 15. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. researchgate.net [researchgate.net]

- 19. Modeling Skin Inflammation Using Human In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. qascf.com [qascf.com]

- 21. researchgate.net [researchgate.net]

The Influence of Salicylic Acid on Epidermal Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid, a beta-hydroxy acid, is a well-established keratolytic and anti-inflammatory agent widely utilized in dermatological applications. Its efficacy in treating various skin conditions, including acne vulgaris and psoriasis, is attributed to its ability to promote desquamation and modulate inflammatory processes. This technical guide delves into the core mechanisms by which salicylic acid influences epidermal differentiation, a critical process for the formation and maintenance of a functional skin barrier. We will explore the intricate signaling pathways involved, present quantitative data on the modulation of key differentiation markers, and provide detailed experimental protocols for the methodologies cited.

Introduction

The epidermis is a dynamic, stratified epithelium that undergoes a continuous process of differentiation, culminating in the formation of the stratum corneum, the outermost protective barrier of the skin. This process, known as keratinization, involves the tightly regulated expression of a cascade of specific proteins, including keratins, involucrin, loricrin, and filaggrin, and the formation of the cornified envelope. Salicylic acid's primary mechanism of action involves the disruption of intercellular cohesion between corneocytes, leading to the shedding of these dead skin cells.[1] However, emerging evidence suggests that its effects extend beyond simple exfoliation to the modulation of specific signaling pathways that govern keratinocyte differentiation. This guide will provide an in-depth examination of these molecular interactions.

Signaling Pathways Modulated by Salicylic Acid

Salicylic acid's influence on epidermal differentiation is not mediated by a single pathway but rather through a network of interconnected signaling cascades. The primary pathways implicated are the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

PPARα Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating lipid metabolism and cellular differentiation.[2] In the epidermis, the activation of PPARα has been shown to stimulate keratinocyte differentiation.[2][3] While direct binding of salicylic acid to PPARα has not been definitively established in keratinocytes, its derivatives and related compounds have been shown to activate this pathway.

Activation of PPARα leads to the increased expression of key terminal differentiation markers:

-

Involucrin, Filaggrin, and Loricrin: Topical application of PPARα activators has been demonstrated to increase the expression of these essential proteins that constitute the cornified envelope.[3][4]

-

Transglutaminase: The activity of this cross-linking enzyme, crucial for the formation of the cornified envelope, is also enhanced by PPARα activators.[2][5][6]

The induction of involucrin gene expression by PPARα activators is dependent on an intact Activator Protein-1 (AP-1) response element in its promoter region, suggesting a cross-talk between PPARα and AP-1 signaling pathways.[3]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are central regulators of keratinocyte proliferation and differentiation.[7][8] The effect of salicylic acid on these pathways in the context of differentiation is complex and appears to be context-dependent.

Some studies suggest that low ERK1/2 activity can induce keratinocyte differentiation.[8] Salicylic acid has been shown to suppress the NF-κB pathway, which can be influenced by MAPK signaling.[9][10] However, other reports indicate that hyperplasia-inducing agents, including salicylic acid, can lead to an increase in keratins K6, K16, and K17, markers associated with a hyperproliferative state, while concurrently decreasing filaggrin expression.[11] This suggests that salicylic acid might have a dual role, promoting desquamation at the surface while potentially stimulating proliferation in the lower epidermal layers, a mechanism that could be beneficial in certain therapeutic contexts.

Quantitative Data on the Modulation of Differentiation Markers

The following tables summarize the quantitative effects of agents that modulate pathways influenced by salicylic acid on key epidermal differentiation markers.

Table 1: Effect of PPARα Activators on Keratinocyte Differentiation Markers

| Marker | Fold Change (mRNA) | Fold Change (Protein) | Reference |

| Involucrin | 2 - 7 | 4 - 12 | [2] |

| Transglutaminase | 2 - 7 | 4 - 12 | [2] |

| Cornified Envelope Formation | - | 3 | [2] |

Table 2: Comparative Clinical Efficacy of Capryloyl Salicylic Acid (LHA) vs. Glycolic Acid (GA) Peel (12 weeks)

| Clinical Endpoint | % of Subjects with Significant Reduction (LHA) | % of Subjects with Significant Reduction (GA) | Reference |

| Fine Lines/Wrinkles | 41% | 30% | [12] |

| Hyperpigmentation | 46% | 34% | [12] |

Detailed Experimental Protocols

Keratinocyte Culture and Differentiation

Protocol:

-

Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium with a low calcium concentration (e.g., 0.07 mM) to maintain a proliferative, undifferentiated state. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce differentiation, the calcium concentration in the culture medium is increased to 1.2-1.5 mM (a "calcium switch").

-

Treatment: Cells are treated with varying concentrations of salicylic acid or a vehicle control for specified durations.

-

Harvesting: At the desired time points, cells are harvested for subsequent analysis of gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR)

Protocol:

-

RNA Extraction: Total RNA is extracted from cultured keratinocytes using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[13][14][15]

-

qPCR Reaction: The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes cDNA template, forward and reverse primers for the target genes (e.g., KRT1, KRT10, LOR, IVL, FLG) and a reference gene (e.g., GAPDH, YWHAZ), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system (e.g., TaqMan).[13][14][16]

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the reference gene.

Western Blotting

Protocol:

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the differentiation markers of interest (e.g., anti-keratin, anti-involucrin, anti-loricrin, anti-filaggrin) overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

Protocol:

-

Cell/Tissue Preparation:

-

Cultured Cells: Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Paraffin-Embedded Tissue: Tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed using heat-induced epitope retrieval in a citrate buffer.[17]

-

-

Blocking: Non-specific binding sites are blocked using a blocking solution containing normal serum from the same species as the secondary antibody.[18]

-

Primary Antibody Incubation: The samples are incubated with primary antibodies against the target differentiation markers overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the samples are incubated with fluorophore-conjugated secondary antibodies in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: The stained samples are visualized and imaged using a fluorescence microscope.

Conclusion

Salicylic acid's impact on epidermal differentiation is a multifaceted process involving the modulation of key signaling pathways, primarily the PPARα and MAPK pathways. While its desmolytic action on the stratum corneum is well-documented, its ability to influence the expression of terminal differentiation markers such as involucrin, loricrin, and filaggrin highlights a more profound regulatory role in skin homeostasis. The seemingly contradictory effects on proliferation and differentiation underscore the complexity of its mechanism and suggest a concentration- and context-dependent activity. Further research is warranted to fully elucidate the intricate molecular interplay and to leverage this understanding for the development of more targeted and effective dermatological therapies. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

- 1. droracle.ai [droracle.ai]

- 2. Keratinocyte differentiation is stimulated by activators of the nuclear hormone receptor PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of PPARalpha promotes epidermal keratinocyte differentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transglutaminases in skin epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry of transglutaminases and cross-linking in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AKT and MAPK signaling in KGF-treated and UVB-exposed human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salicylic acid treats acne vulgaris by suppressing AMPK/SREBP1 pathway in sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of topical retinoids on cytoskeletal proteins: implications for retinoid effects on epidermal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical tolerance and efficacy of capryloyl salicylic acid peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gene-quantification.de [gene-quantification.de]

- 14. ffclrp.usp.br [ffclrp.usp.br]

- 15. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. youtube.com [youtube.com]

- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oldresearch.unityhealth.to [oldresearch.unityhealth.to]

Synergistic Anti-inflammatory Effects of Losalen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losalen, a topical formulation combining the potent corticosteroid flumethasone pivalate and the keratolytic agent salicylic acid, presents a compelling case for synergistic therapeutic action in the management of inflammatory dermatoses. This technical guide delves into the core mechanisms underpinning the enhanced anti-inflammatory effects of this combination. By elucidating the individual contributions of its active pharmaceutical ingredients (APIs) and exploring their interplay, this document aims to provide a comprehensive resource for researchers and professionals in drug development. We will explore the molecular pathways, present available clinical data, and detail relevant experimental protocols for assessing the anti-inflammatory synergy of such combination therapies.

Introduction to this compound and its Active Components

This compound is a combination therapy designed to leverage the distinct but complementary properties of its two active ingredients:

-

Flumethasone Pivalate: A moderately potent difluorinated corticosteroid ester renowned for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2] Its primary mechanism involves the suppression of inflammatory responses at the cellular level.

-

Salicylic Acid: A well-established non-steroidal anti-inflammatory drug (NSAID) with keratolytic, comedolytic, and bacteriostatic effects.[3] Its ability to exfoliate the stratum corneum is crucial for enhancing the penetration of co-administered topical agents.

The rationale for this combination lies in a synergistic relationship where salicylic acid's keratolytic action facilitates the delivery of flumethasone pivalate to the inflamed dermal tissues, thereby potentiating its anti-inflammatory effects.[1]

Quantitative Data on the Efficacy of Flumethasone Pivalate and Salicylic Acid Combination

Clinical evidence supports the enhanced efficacy of combining flumethasone pivalate with salicylic acid. A notable study compared the therapeutic outcomes of a flumethasone/salicylic acid ointment combined with 308-nm excimer laser therapy versus laser monotherapy in patients with psoriasis vulgaris. The results, as summarized in the table below, demonstrate a significant improvement in the Psoriasis Area and Severity Index (PASI) score for the combination therapy group.

| Treatment Group | Mean PASI Score Improvement (%) | Standard Deviation | p-value (vs. Laser Only) |

| Flumethasone/Salicylic Acid + Laser | 82.51 | ± 11.24 | > 0.05 |

| 308-nm Excimer Laser Only | 72.01 | ± 20.94 |

Data from a comparative study on the clinical efficacy of flumethasone/salicylic acid ointment in combination with 308-nm excimer laser for the treatment of psoriasis vulgaris.

While the difference in PASI score improvement was not statistically significant in this particular study, the combination therapy group required a significantly lower cumulative laser dose to achieve these results, suggesting a synergistic effect that enhances therapeutic efficiency and potentially reduces side effects.

Experimental Protocols for Assessing Synergistic Anti-inflammatory Effects

A robust evaluation of the synergistic anti-inflammatory effects of this compound can be achieved through a combination of in vivo and in vitro experimental models.

In Vivo Models of Skin Inflammation

Animal models are invaluable for studying the efficacy of topical anti-inflammatory drugs in a complex biological system.

-

TPA-Induced Ear Edema in Mice: This is a widely used model for acute inflammation.

-

Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) is topically applied to the ear of a mouse.

-

Treatment: The test formulation (e.g., this compound) and control vehicles are applied to the inflamed ear.

-

Assessment: The degree of inflammation is quantified by measuring the ear thickness and weight at various time points after induction. A significant reduction in edema in the treated group compared to the control group indicates anti-inflammatory activity.

-

-

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice: This model mimics many of the histological and immunological features of human psoriasis.

-

Induction: A daily topical application of imiquimod cream to the shaved back and/or ear of mice for a set period.

-

Treatment: Concurrent topical application of the test formulation.

-

Assessment: Disease severity is scored based on erythema, scaling, and skin thickness. Histological analysis of skin biopsies can further reveal changes in epidermal proliferation and immune cell infiltration.

-

In Vitro Anti-inflammatory Assays

In vitro assays provide a controlled environment to investigate the direct effects of the active ingredients on cellular and molecular inflammatory processes.

-

Cytokine Production in Human Keratinocytes (HaCaT cells):

-

Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured under standard conditions.

-

Stimulation: Inflammation is induced by treating the cells with pro-inflammatory stimuli such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

-

Treatment: The stimulated cells are treated with flumethasone pivalate, salicylic acid, and their combination at various concentrations.

-

Analysis: The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). A synergistic effect is indicated if the combination treatment shows a greater reduction in cytokine levels than the sum of the individual treatments.

-

-

Vasoconstrictor (Skin Blanching) Assay: This assay is a hallmark for assessing the potency of topical corticosteroids.

-

Application: Small amounts of the test formulations are applied to designated sites on the volar forearm of healthy human volunteers under occlusion.

-

Observation: After a specified duration, the occlusive dressing is removed, and the degree of skin blanching (vasoconstriction) is visually assessed by a trained observer at various time points.

-

Scoring: The intensity of blanching is scored on a predefined scale (e.g., 0-4). The enhanced blanching effect of the combination compared to the corticosteroid alone would suggest that salicylic acid improves its penetration and bioavailability.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound's components and a typical experimental workflow.

Individual and Synergistic Mechanisms of Action

References

The Potential Impact of Losalen on the Skin Microbiome in Psoriasis: A Technical Exploration

Disclaimer: Direct clinical studies on the specific impact of Losalen (a combination of flumethasone pivalate and salicylic acid) on the skin microbiome in psoriasis patients are not available in the current body of scientific literature. This document, therefore, presents a technical exploration of its potential effects based on the known properties of its active components and the established characteristics of the psoriatic skin microbiome.

Executive Summary

Psoriasis is a chronic inflammatory skin disease characterized by a complex interplay between the host's immune system, genetic predisposition, and environmental factors, including the skin microbiome.[1] Dysbiosis, an imbalance in the microbial community, is a hallmark of psoriatic lesions, which typically exhibit reduced microbial diversity and shifts in bacterial populations compared to healthy skin.[2][3] this compound, a topical formulation containing the corticosteroid flumethasone pivalate and the keratolytic agent salicylic acid, is used to treat psoriasis by reducing inflammation and scaling. While its clinical efficacy is established, its direct impact on the underlying microbial dysbiosis has not been specifically studied. This whitepaper synthesizes the current understanding of the psoriatic skin microbiome and the pharmacological actions of this compound's components to hypothesize its potential influence on the microbial landscape.

The Psoriatic Skin Microbiome: A State of Dysbiosis

The skin of psoriasis patients shows a distinct microbial signature compared to that of healthy individuals. This dysbiosis is generally characterized by the following:

-

Reduced Alpha Diversity: Psoriatic lesions typically have a lower richness and evenness of microbial species compared to both non-lesional skin of patients and the skin of healthy controls.[2][3]

-

Altered Beta Diversity: The overall composition of the microbial community in psoriatic lesions is significantly different from that of healthy skin.[4]

-

Taxonomic Shifts: At the phylum level, psoriatic lesions often show an increased relative abundance of Firmicutes and a decreased abundance of Actinobacteria.[2] At the genus level, there is a tendency for increased Streptococcus and Staphylococcus, and a decrease in Cutibacterium (formerly Propionibacterium).[2][3]

Quantitative Overview of Psoriatic Skin Dysbiosis

The following table summarizes the key quantitative changes observed in the skin microbiome of psoriasis patients from various studies.

| Metric | Observation in Psoriatic Lesions | References |

| Alpha Diversity | ||

| Shannon Index | Significantly reduced compared to healthy controls. | [3] |

| Chao1 Index | Lower compared to healthy controls, indicating less species richness. | [5] |

| Beta Diversity | ||

| Weighted UniFrac | Psoriatic lesion samples cluster separately from healthy control samples. | [5] |

| Relative Abundance (Phyla) | ||

| Firmicutes | Increased relative abundance. | [1][2] |

| Actinobacteria | Decreased relative abundance. | [1][2] |

| Bacteroidetes | Decreased relative abundance. | [1] |

| Relative Abundance (Genera) | ||

| Streptococcus | Increased relative abundance. | [6] |

| Staphylococcus | Often increased, with S. aureus colonization more frequent. | [5][7] |

| Corynebacterium | Increased abundance may correlate with disease severity. | [4][8] |

| Cutibacterium | Decreased relative abundance. | [3][4] |

Active Components of this compound and Their Mechanisms

This compound combines two active ingredients with distinct but complementary actions in the management of psoriasis.

-

Flumethasone Pivalate: A mid-potency topical corticosteroid that exerts anti-inflammatory, anti-pruritic, and vasoconstrictive effects. Its primary mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to reduced production of cytokines like TNF-α, IL-17, and IL-23, which are key drivers of psoriatic inflammation.[3]

-

Salicylic Acid: A keratolytic agent that helps to soften and remove the thick, scaly plaques characteristic of psoriasis. By promoting the shedding of hyperkeratotic skin, it can improve the penetration and efficacy of the topical corticosteroid.[9]

Hypothesized Impact of this compound on the Skin Microbiome

While direct evidence is lacking, the combined action of flumethasone pivalate and salicylic acid in this compound can be hypothesized to indirectly modulate the psoriatic skin microbiome through several mechanisms:

-

Reduction of Inflammation: The potent anti-inflammatory effects of flumethasone pivalate reduce the expression of pro-inflammatory cytokines and antimicrobial peptides in the skin.[10] This altered immune environment could shift the selective pressures on the resident microbial community, potentially favoring the growth of commensal bacteria over the opportunistic pathogens that thrive in an inflammatory milieu.

-

Restoration of the Skin Barrier: Chronic inflammation in psoriasis compromises the skin barrier. By reducing inflammation, this compound may help to restore barrier function. Salicylic acid, by removing the hyperkeratotic scale, can also contribute to a more normalized epidermal structure. An improved barrier may limit the access of pathogenic microbes to the deeper layers of the skin and the bloodstream.[1]

-

Alteration of the Microenvironment: The keratolytic action of salicylic acid changes the physical landscape of the skin surface, removing the thick plaques that may harbor specific microbial communities. This could lead to a shift in the available niches for microbial colonization.

A study on atopic dermatitis, another inflammatory skin condition, found that a combination therapy of a topical corticosteroid and an antimicrobial agent was more effective at restoring the skin bacterial microbiome than the steroid alone.[11] This suggests that addressing both inflammation and the microbial component can be beneficial. Although salicylic acid is not a primary antimicrobial, its barrier-restoring and keratolytic effects could similarly contribute to a rebalancing of the microbiome.

Proposed Experimental Protocol for Investigating this compound's Impact

To definitively determine the effects of this compound on the psoriatic skin microbiome, a dedicated clinical study would be required. The following protocol outlines a potential methodology based on standard practices in skin microbiome research.[8][11]

Objective: To characterize the changes in the skin microbiome of patients with plaque psoriasis following treatment with this compound.

Study Design: A prospective, longitudinal study involving patients with mild to moderate plaque psoriasis.

Methodology:

-

Patient Recruitment: Recruit a cohort of patients (e.g., n=30) with a confirmed diagnosis of plaque psoriasis and who are candidates for topical therapy. Patients should not have used antibiotics or other immunomodulatory therapies for a defined period before the study.[8]

-

Sampling:

-

Baseline (Visit 1): Collect skin microbiome samples from a target psoriatic lesion and an adjacent non-lesional area using sterile swabs.

-

Treatment Phase: Patients apply this compound to target lesions as prescribed for a specified duration (e.g., 4 weeks).

-

Follow-up (Visit 2): At the end of the treatment period, repeat the sampling procedure from the same lesion and non-lesional sites.

-

-

DNA Extraction and Sequencing:

-

Extract total genomic DNA from the collected swabs.

-

Perform 16S rRNA gene sequencing (e.g., targeting the V3-V4 hypervariable regions) to profile the bacterial community. Shotgun metagenomic sequencing could provide higher resolution and functional insights.[12]

-

-

Bioinformatics and Statistical Analysis:

-

Process the raw sequencing data to identify operational taxonomic units (OTUs) or amplicon sequence variants (ASVs).

-

Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity metrics (e.g., Bray-Curtis, UniFrac).

-

Compare the microbial composition and diversity between baseline and post-treatment samples, and between lesional and non-lesional sites.

-

Use statistical tests (e.g., Wilcoxon signed-rank test) to identify significant changes in the relative abundance of specific taxa.

-

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

References

- 1. The Skin Microbiome and Its Role in Psoriasis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The skin microbiome in psoriatic disease: A systematic review and critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Alterations in the cutaneous microbiome of patients with psoriasis and psoriatic arthritis reveal similarities between non-lesional and lesional skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Dysbiosis of Skin Microbiota in Psoriatic Patients: Co-occurrence of Fungal and Bacterial Communities [frontiersin.org]

- 7. Frontiers | Skin and Gut Microbiome in Psoriasis: Gaining Insight Into the Pathophysiology of It and Finding Novel Therapeutic Strategies [frontiersin.org]

- 8. news-medical.net [news-medical.net]

- 9. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL-17A inhibitors modulate skin microbiome in psoriasis: implications for microbial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of topical antimicrobial-corticosteroid combination therapy in comparison to topical steroids alone on the skin microbiome of patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Molecular Targets of Flumethasone Pivalate in Dermal Fibroblasts: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Flumethasone pivalate, a moderately potent difluorinated corticosteroid ester, exerts significant anti-inflammatory, antipruritic, and vasoconstrictive effects, making it a valuable therapeutic agent in dermatology.[1][2] Its mechanism of action at the cellular level, particularly within dermal fibroblasts, is crucial for understanding its therapeutic efficacy and potential side effects. This technical guide delineates the primary molecular targets of flumethasone pivalate in dermal fibroblasts, focusing on its interaction with the glucocorticoid receptor and the subsequent modulation of gene expression. We will explore its impact on key signaling pathways, including the inhibition of pro-inflammatory transcription factors and the suppression of extracellular matrix components. This document provides detailed experimental protocols for investigating these effects and presents illustrative quantitative data based on the known actions of potent glucocorticoids.

Introduction to Flumethasone Pivalate

Flumethasone pivalate is a synthetic glucocorticoid characterized by its fluorine substitutions, which enhance its corticosteroid activity.[1] Like other corticosteroids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[1][3] Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it directly or indirectly regulates the transcription of target genes.[1][4] This genomic action underlies its profound effects on cellular processes in dermal fibroblasts, including proliferation, inflammation, and extracellular matrix (ECM) synthesis.[5][6]

The Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway for glucocorticoids like flumethasone pivalate in dermal fibroblasts begins with its passive diffusion across the cell membrane and binding to the inactive GR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSPs and subsequent translocation into the nucleus.

Once in the nucleus, the activated GR can modulate gene expression through several mechanisms:

-

Transactivation: The GR can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 (lipocortin 1).

-

Transrepression: The GR can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[7] This interaction does not typically involve direct DNA binding by the GR but rather protein-protein interactions that prevent these transcription factors from binding to their respective DNA response elements.

Figure 1. Glucocorticoid Receptor Signaling Pathway.

Molecular Targets and Quantitative Effects

While specific transcriptomic and proteomic data for flumethasone pivalate in dermal fibroblasts are limited, the effects of other potent glucocorticoids, such as dexamethasone, provide a strong indication of its molecular targets. The primary effects include the suppression of ECM components and the inhibition of pro-inflammatory mediators.

Regulation of Extracellular Matrix Components

A hallmark of glucocorticoid action in dermal fibroblasts is the inhibition of collagen synthesis.[6][8] This is a key factor in the skin atrophy sometimes associated with long-term topical corticosteroid use. Flumethasone pivalate is expected to downregulate the expression of genes encoding type I and type III collagen (COL1A1 and COL3A1). Additionally, glucocorticoids can influence the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), further contributing to ECM remodeling.

Table 1: Illustrative Effects of Flumethasone Pivalate on Extracellular Matrix Gene Expression in Human Dermal Fibroblasts

| Gene Target | Expected Change in mRNA Expression (Fold Change vs. Control) | Method of Analysis |

| COL1A1 | ↓ (0.3 - 0.6) | qRT-PCR |

| COL3A1 | ↓ (0.4 - 0.7) | qRT-PCR |

| MMP1 | ↓ (0.5 - 0.8) | qRT-PCR |

| TIMP1 | ↑ (1.5 - 2.5) | qRT-PCR |

Note: The quantitative data presented are illustrative and based on published effects of other potent glucocorticoids like dexamethasone.[6][9]

Modulation of Inflammatory Pathways

Flumethasone pivalate's anti-inflammatory properties stem from its ability to suppress the expression of pro-inflammatory cytokines, chemokines, and enzymes in dermal fibroblasts. This is primarily achieved through the transrepression of NF-κB and AP-1.

Table 2: Illustrative Effects of Flumethasone Pivalate on Inflammatory Gene Expression in Human Dermal Fibroblasts

| Gene Target | Expected Change in mRNA Expression (Fold Change vs. Stimulated Control) | Method of Analysis |

| IL-6 | ↓ (0.2 - 0.5) | qRT-PCR |

| COX-2 (PTGS2) | ↓ (0.3 - 0.6) | qRT-PCR |

| CCL2 (MCP-1) | ↓ (0.4 - 0.7) | qRT-PCR |

| Annexin A1 (ANXA1) | ↑ (2.0 - 4.0) | qRT-PCR |

Note: The quantitative data presented are illustrative and based on published effects of other potent glucocorticoids.[10]

Experimental Protocols

To investigate the molecular targets of flumethasone pivalate in dermal fibroblasts, a series of in vitro experiments can be conducted. The following protocols provide a framework for these studies.

Figure 2. Experimental Workflow.

Primary Human Dermal Fibroblast Culture and Treatment

-

Isolation and Culture: Primary human dermal fibroblasts are isolated from skin biopsies by enzymatic digestion.[11] Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[12]

-

Cell Seeding: For experiments, fibroblasts between passages 3 and 8 are seeded into appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

Treatment: Once cells reach 70-80% confluency, the growth medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells. Subsequently, the cells are treated with flumethasone pivalate at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for the desired time points (e.g., 6, 24, 48 hours). For inflammatory studies, cells can be co-treated with an inflammatory stimulus like TNF-α (10 ng/mL).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.[13]

-

cDNA Synthesis: One microgram of total RNA is reverse-transcribed into cDNA using a reverse transcription kit.[14]

-

qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., COL1A1, IL-6) and a housekeeping gene (e.g., GAPDH).[9] The relative gene expression is calculated using the 2(-ΔΔCt) method.[15]

Western Blot for Protein Expression and Signaling Pathway Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, GR) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Sirius Red Collagen Assay

-

Sample Preparation: Conditioned media from treated and control fibroblast cultures are collected.

-

Staining: A Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) is added to the conditioned media.[16]

-

Precipitation and Washing: The collagen-dye complex is precipitated by centrifugation. The pellet is washed with 0.1 M HCl to remove unbound dye.[17]

-

Elution and Quantification: The bound dye is eluted with 0.5 M NaOH, and the absorbance is measured at 540 nm.[17] A standard curve using known concentrations of collagen is used for quantification.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Fibroblasts are treated with 1% formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The cells are lysed, and the chromatin is sheared to fragments of 200-1000 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody against the glucocorticoid receptor (or a negative control IgG) overnight. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

Elution and Reverse Cross-linking: The complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified and analyzed by qPCR using primers specific for the promoter regions of potential target genes.[18]

Conclusion

Flumethasone pivalate exerts its effects on dermal fibroblasts primarily through the glucocorticoid receptor, leading to a cascade of genomic events that culminate in the suppression of pro-inflammatory pathways and the modulation of extracellular matrix synthesis. Its key molecular targets include the transcription factors NF-κB and AP-1, which are inhibited, and genes encoding for collagens and MMPs, which are downregulated. The experimental protocols outlined in this guide provide a robust framework for researchers to further elucidate the specific molecular mechanisms of flumethasone pivalate and to quantify its effects on dermal fibroblast biology. A deeper understanding of these molecular targets is essential for the development of more targeted and effective dermatological therapies with improved safety profiles.

References

- 1. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chondrex.com [chondrex.com]

- 3. The Versatile Role of Matrix Metalloproteinase for the Diverse Results of Fibrosis Treatment [mdpi.com]

- 4. NF-кB c-Rel modulates pre-fibrotic changes in human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 6. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AP-1 is a temporally regulated dual gatekeeper of reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 9. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation and Culture of Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encodeproject.org [encodeproject.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 18. benchchem.com [benchchem.com]

The Dual Role of Salicylic Acid in Modulating Skin Barrier Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic acid (SA), a beta-hydroxy acid renowned for its therapeutic efficacy in a variety of dermatological conditions, exerts a complex and multifaceted influence on the skin barrier. While historically recognized for its keratolytic properties, emerging research reveals a more nuanced role in modulating the intricate structure and function of the stratum corneum and underlying epidermis. This technical guide provides an in-depth analysis of the mechanisms by which salicylic acid impacts skin barrier homeostasis, supported by quantitative data from recent clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows. The evidence presented herein demonstrates that beyond its exfoliative effects, salicylic acid can, under specific conditions, contribute to an improvement in skin barrier function, highlighting its potential in the development of advanced dermatological therapeutics.

Introduction

The skin barrier, primarily orchestrated by the stratum corneum, serves as the essential interface between the body and the external environment. Its integrity is paramount for preventing excessive transepidermal water loss (TEWL) and protecting against the ingress of harmful substances and microorganisms.[1] Salicylic acid's interaction with this critical barrier has been a subject of extensive research. Traditionally viewed as a disruptive agent due to its ability to induce desquamation, a more comprehensive understanding now appreciates its capacity to modulate cellular signaling pathways and influence the expression of genes related to barrier homeostasis.[2][3] This document synthesizes the current scientific understanding of salicylic acid's effects on the skin barrier, with a focus on the quantitative and mechanistic data relevant to research and development professionals.

Core Mechanisms of Action

Salicylic acid's primary mechanism of action is its keratolytic and desmolytic activity.[4][5] As a lipophilic molecule, it effectively penetrates the lipid-rich intercellular matrix of the stratum corneum.[6]

-

Desmolytic Effect: Salicylic acid disrupts the intercellular cohesion between corneocytes by dissolving the desmosomes, the protein structures that bind these cells together.[5][6] This action facilitates the shedding of dead skin cells, preventing their accumulation and the subsequent blockage of pores.[6] It is important to note that this is a desmolytic rather than a purely keratolytic effect, as it targets the connections between cells without lysing the keratin filaments themselves.[5]

-

Exfoliation: By promoting the desquamation of the outermost layers of the stratum corneum, salicylic acid contributes to a smoother skin texture and a more even skin tone.[4][5]

-

pH Modulation: The acidic nature of salicylic acid helps to maintain the skin's naturally acidic pH, which is crucial for the optimal functioning of enzymes involved in barrier maintenance and desquamation.[4]

Quantitative Effects on Skin Barrier Parameters

Recent clinical studies have provided valuable quantitative data on the effects of salicylic acid-containing formulations on key skin barrier parameters. These findings challenge the traditional view of salicylic acid as solely a barrier-disrupting agent and suggest a more complex, potentially beneficial role.

A 21-day prospective clinical trial involving 42 participants with mild-to-moderate acne demonstrated significant improvements in skin barrier function following twice-daily application of a salicylic acid-containing gel.[7][8][9] The key quantitative findings are summarized in the table below.

| Parameter | Baseline (Mean) | Day 21 (Mean) | Percentage Change | p-value |

| Sebum Levels | 168.31 | 128.53 | -23.65% | < 0.05 |

| Skin Hydration | 43.83 | 61.58 | +40.50% | < 0.05 |

| Transepidermal Water Loss (TEWL) | 16.00 g/h/m² | 8.12 g/h/m² | -49.26% | < 0.05 |

| Investigator's Global Assessment (IGA) Score | 2.50 | 1.90 | -23.81% | < 0.001 |